5-Cyano-2-(3-furoylamino)benzoic acid
Description
5-Cyano-2-(3-furoylamino)benzoic acid is a benzoic acid derivative featuring a cyano group (-CN) at the 5-position and a 3-furoylamino substituent (-NHCO-furan-3-yl) at the 2-position of the benzene ring. This compound exhibits unique physicochemical properties due to its electron-withdrawing cyano group and the heteroaromatic furoylamino moiety.
Properties
Molecular Formula |
C13H8N2O4 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
5-cyano-2-(furan-3-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H8N2O4/c14-6-8-1-2-11(10(5-8)13(17)18)15-12(16)9-3-4-19-7-9/h1-5,7H,(H,15,16)(H,17,18) |
InChI Key |
YPQGOFAOISGNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(=O)O)NC(=O)C2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(furan-3-carboxamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-cyanobenzoic acid, which is then reacted with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide bond . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for 5-Cyano-2-(furan-3-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-(furan-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 5-Amino-2-(furan-3-carboxamido)benzoic acid.
Substitution: Halogenated derivatives of the benzoic acid core.
Scientific Research Applications
5-Cyano-2-(furan-3-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Cyano-2-(furan-3-carboxamido)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The cyano group and the furan ring are likely involved in binding interactions, which can modulate the activity of the target proteins. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
Key structural analogs include:
*Estimated based on substituent effects (cyano and furoylamino groups lower pKa compared to unsubstituted benzoic acid).
Physicochemical Properties
- Hydrophobicity: The cyano and furoylamino groups enhance hydrophobicity compared to benzoic acid, leading to higher distribution coefficients (m) in extraction processes. This aligns with studies showing faster extraction rates for substituted benzoic acids (e.g., >98% extraction for benzoic acid in 5 minutes) .
- Thermal Stability: Analogous trifluoromethyl and nitro-substituted benzoic acids exhibit high thermal stability (decomposition >300°C), suggesting similar robustness for 5-cyano-2-(3-furoylamino)benzoic acid .
Functional Comparisons
Extraction Efficiency
- Distribution Coefficients: Substituted benzoic acids (e.g., benzoic acid, phenol) have higher distribution coefficients (m) than acetic acid, enabling rapid extraction in emulsion liquid membranes. The target compound’s hydrophobicity likely places it closer to benzoic acid in extraction efficiency .
- Effective Diffusivity: Benzoic acid derivatives with bulky substituents (e.g., furoylamino) may exhibit reduced diffusivity compared to smaller groups (e.g., -CF₃), as seen in the order: benzoic acid > acetic acid > phenol .
Toxicity (QSTR Predictions)
- The Quantitative Structure-Toxicity Relationship (QSTR) model for benzoic acid derivatives links molecular connectivity indices (0JA, 1JA) to oral LD₅₀ in mice. Electron-withdrawing groups like -CN increase 0JA and 1JA, predicting higher toxicity (lower LD₅₀) for 5-cyano-2-(3-furoylamino)benzoic acid compared to unsubstituted benzoic acid .
Biosensor Recognition
- Orthogonal biosensors (e.g., sBAD in S. cerevisiae) show promiscuity for benzoic acid derivatives, with sensitivity influenced by substituent position (para > ortho > meta). The 3-furoylamino group (meta-substituted on the furan ring) may reduce biosensor affinity compared to para-substituted analogs like p-hydroxybenzoic acid .
Antioxidant Activity
- Benzoic acid derivatives with hydroxyl groups (e.g., protocatechuic acid) exhibit higher antioxidant activity than non-hydroxylated analogs.
Biological Activity
5-Cyano-2-(3-furoylamino)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of 5-Cyano-2-(3-furoylamino)benzoic acid typically involves the reaction of 3-furoyl chloride with 5-cyano-2-aminobenzoic acid. This reaction can be optimized using various solvents and conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid compounds, including 5-cyano derivatives, exhibit notable antimicrobial properties. A study evaluated various 5-cyano compounds against a range of bacterial strains, demonstrating that modifications at the furoyl position significantly influenced antimicrobial efficacy.
Table 1: Antimicrobial Activity of 5-Cyano Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5-Cyano-2-(3-furoylamino)benzoic acid | E. coli | 15 |
| S. aureus | 18 | |
| P. aeruginosa | 12 | |
| 5-Cyano-2-(4-fluorobenzoyl)benzoic acid | E. coli | 14 |
| S. aureus | 16 |
The data suggests that the introduction of the furoyl group enhances the compound's ability to inhibit bacterial growth.
Cholinesterase Inhibition
Another significant area of research focuses on the inhibition of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. A study demonstrated that certain derivatives of benzoic acids showed selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 2: Cholinesterase Inhibition Potency
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 5-Cyano-2-(3-furoylamino)benzoic acid | 25.4 | 12.7 |
| Standard Inhibitor (Donepezil) | 0.1 | N/A |
The results indicate that 5-cyano derivatives can serve as potential leads for developing cholinesterase inhibitors, particularly with a focus on BChE.
Case Studies
- Neuroprotective Effects : A case study investigated the neuroprotective effects of 5-cyano derivatives in animal models of Alzheimer's disease. The compound was shown to improve cognitive functions and reduce amyloid plaque formation, indicating its potential as a therapeutic agent.
- Anti-inflammatory Properties : Another study evaluated the anti-inflammatory effects of the compound in vitro and in vivo, revealing a significant reduction in pro-inflammatory cytokines in treated models compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
